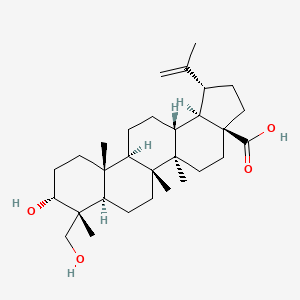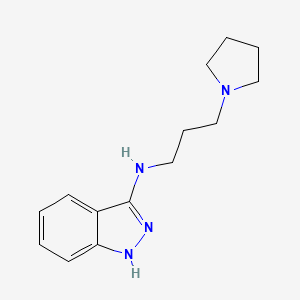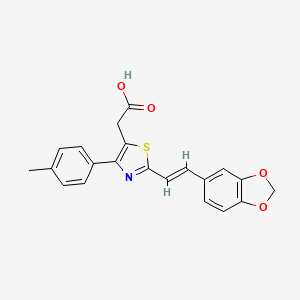
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is a complex organic compound that features a combination of benzodioxole, thiazole, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and thiazole intermediates, which are then coupled through a series of reactions including:
Aldol Condensation: This step involves the reaction of 1,3-benzodioxole with an aldehyde to form an enone intermediate.
Thiazole Formation: The enone intermediate is then reacted with thioamide to form the thiazole ring.
Coupling Reaction: The thiazole intermediate is coupled with a 4-methylphenyl group through a palladium-catalyzed cross-coupling reaction.
Acetic Acid Addition: Finally, the acetic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- **2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- **2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- **2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazolepropionic acid
Uniqueness
Compared to similar compounds, 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
116759-28-5 |
|---|---|
分子式 |
C21H17NO4S |
分子量 |
379.4 g/mol |
IUPAC名 |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H17NO4S/c1-13-2-6-15(7-3-13)21-18(11-20(23)24)27-19(22-21)9-5-14-4-8-16-17(10-14)26-12-25-16/h2-10H,11-12H2,1H3,(H,23,24)/b9-5+ |
InChIキー |
CTEXTBZLVSNQAM-WEVVVXLNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC4=C(C=C3)OCO4)CC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC4=C(C=C3)OCO4)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


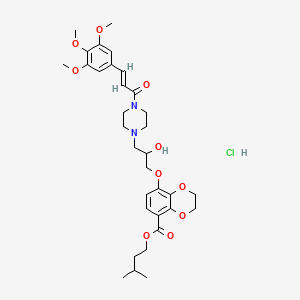
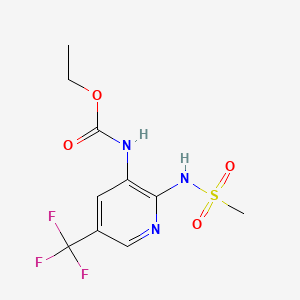
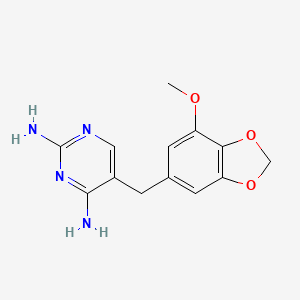
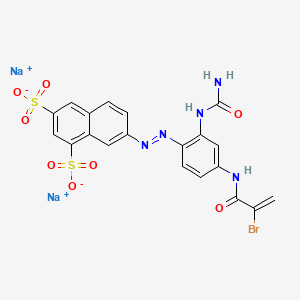
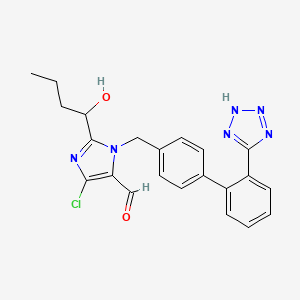

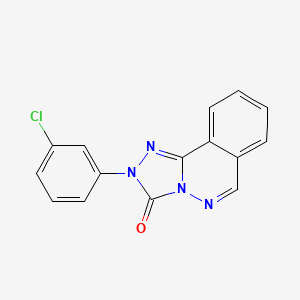

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
